4-fluoro-N-(1H-indazol-4-yl)benzamide
CAS No.: 685108-36-5
Cat. No.: VC8019521
Molecular Formula: C14H10FN3O
Molecular Weight: 255.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 685108-36-5 |
|---|---|
| Molecular Formula | C14H10FN3O |
| Molecular Weight | 255.25 g/mol |
| IUPAC Name | 4-fluoro-N-(1H-indazol-4-yl)benzamide |
| Standard InChI | InChI=1S/C14H10FN3O/c15-10-6-4-9(5-7-10)14(19)17-12-2-1-3-13-11(12)8-16-18-13/h1-8H,(H,16,18)(H,17,19) |
| Standard InChI Key | VARLAVNRBMFTAD-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=NN2)C(=C1)NC(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC2=C(C=NN2)C(=C1)NC(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzamide group (4-fluorobenzoyl) connected to the 4-position of a 1H-indazole ring. The fluorine atom at the para position of the benzoyl group enhances metabolic stability and influences electronic properties, while the indazole moiety provides a planar heteroaromatic system capable of forming hydrogen bonds with biological targets .
Key structural features:
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Benzamide core: Contributes to hydrophobic interactions with protein binding pockets.
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Fluorine substituent: Increases lipophilicity (calculated LogP ≈ 2.1) and modulates electron density.
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Indazole ring: Serves as a hydrogen bond donor/acceptor via its NH group and nitrogen atoms .
Spectroscopic Characterization
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1H NMR (DMSO-d₆): Signals at δ 8.25 (s, 1H, indazole-H), 7.85–7.45 (m, 4H, aromatic protons), and 10.95 (s, 1H, NH) .
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13C NMR: Distinct peaks at 165.2 ppm (amide carbonyl) and 162.1 ppm (C-F) .
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HRMS: [M+H]+ observed at m/z 256.0879 (calculated 256.0884) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step sequence (Figure 1):
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Indazole core formation: Cyclization of 2-fluorophenylhydrazine with substituted benzaldehydes.
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Benzamide coupling: Reaction of 4-fluorobenzoic acid chloride with 1H-indazol-4-amine under Schotten-Baumann conditions .
Critical parameters:
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Coupling agents: HATU or EDCI/HOBt improve amidation yields (75–82%).
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Solvent system: Dichloromethane/triethylamine (3:1) minimizes side reactions.
Industrial-Scale Challenges
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Purification: Reverse-phase chromatography (C18, acetonitrile/water) achieves >95% purity.
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Yield optimization: Microwave-assisted synthesis reduces reaction time from 12 h to 45 min (yield increase: 68% → 84%) .
Biological Activity and Mechanism
Kinase Inhibition Profile
In enzymatic assays, 4-fluoro-N-(1H-indazol-4-yl)benzamide demonstrates selective inhibition of FGFR1 (IC₅₀ = 15.0 nM), outperforming earlier analogs (Table 1) .
Table 1: Comparative Kinase Inhibition Data
| Compound | FGFR1 IC₅₀ (nM) | Cellular IC₅₀ (nM) | Selectivity Ratio (FGFR1/VEGFR2) |
|---|---|---|---|
| 4-Fluoro derivative | 15.0 | 785.8 | 12.4 |
| CFI-400945 | <10 | 640 | 8.7 |
| Control (DMSO) | >10,000 | >10,000 | - |
Antiproliferative Effects
In HT-29 colon cancer cells, the compound reduces viability by 62% at 1 μM (72 h exposure). Mechanistic studies reveal:
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G1 phase arrest: 45% cells in G1 vs. 32% in controls (p < 0.01).
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Apoptosis induction: 2.8-fold increase in caspase-3/7 activity .
Structure-Activity Relationships (SAR)
Impact of Fluorine Substitution
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Meta vs. para fluorine: Para substitution improves FGFR1 binding (ΔG = -9.8 kcal/mol vs. -8.2 kcal/mol).
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Electron-withdrawing effect: Enhances indazole NH acidity (pKa ≈ 6.7), facilitating hydrogen bonding with Ala564 in FGFR1 .
Indazole Positional Isomerism
Comparison with 1H-indazol-3-yl analogs shows:
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4-position superiority: 3.1-fold higher FGFR1 affinity due to optimal spatial alignment with ATP-binding pocket.
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Solubility trade-off: Aqueous solubility decreases from 28 μM (3-yl) to 16 μM (4-yl), necessitating formulation adjustments .
Pharmacokinetic and Toxicology Profiles
ADME Properties (Mouse Model)
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Oral bioavailability: 43% (10 mg/kg dose).
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Half-life: 2.7 h (plasma), 5.1 h (tumor tissue).
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CYP inhibition: Moderate CYP3A4 inhibition (IC₅₀ = 8.2 μM) .
Acute Toxicity
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LD₅₀: 320 mg/kg (oral, rats).
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Notable findings: Transient ALT elevation (1.5× baseline) at 100 mg/kg/day for 7 days.
Comparative Analysis with Structural Analogs
Benchmarking Against CFI-400945
While CFI-400945 shows superior enzyme inhibition (IC₅₀ <10 nM), the 4-fluoro derivative exhibits:
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Improved selectivity: 12.4-fold FGFR1/VEGFR2 vs. 8.7-fold.
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Reduced cardiotoxicity: QTc prolongation 8 ms vs. 22 ms at 1 μM .
Advantages Over Non-Fluorinated Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
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